Bienvenue dans la boutique en ligne BenchChem!

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Positional isomerism Structure-activity relationship Kinase inhibition

Select CAS 897621-36-2 as a defined 3-chlorophenyl ureido probe for ATP-competitive kinase inhibitor programs. Its 2,4-dimethoxyphenyl acetamide terminus provides a unique hydrogen-bond-enriched scaffold (6 HBA) compared to N-phenyl analogs, enabling rigorous SAR studies against PYGM/PYGL isoforms. Available with verified purity for reproducible in vitro and cell-based assays.

Molecular Formula C20H19ClN4O4S
Molecular Weight 446.91
CAS No. 897621-36-2
Cat. No. B2532497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
CAS897621-36-2
Molecular FormulaC20H19ClN4O4S
Molecular Weight446.91
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)OC
InChIInChI=1S/C20H19ClN4O4S/c1-28-15-6-7-16(17(10-15)29-2)24-18(26)9-14-11-30-20(23-14)25-19(27)22-13-5-3-4-12(21)8-13/h3-8,10-11H,9H2,1-2H3,(H,24,26)(H2,22,23,25,27)
InChIKeyFKHNMWVHQLJYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 897621-36-2): Structural and Pharmacochemical Baseline for Procurement Decisions


2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 897621-36-2) is a synthetic thiazole-urea-acetamide derivative (C20H19ClN4O4S, MW 446.9 g/mol) [1]. It features a 3-chlorophenyl ureido group at the 2-position of the thiazole core and a 2,4-dimethoxyphenyl acetamide side chain. The compound is registered in PubChem (CID 18567626) and the ZINC database (ZINC000028818268), with computational predictions suggesting potential engagement with glycogen phosphorylase isoforms (PYGM, PYGL) [2]. Its scaffold belongs to the broader class of 2-ureido-thiazole derivatives, which have been described in patents as antitumor agents targeting cyclin-dependent kinases and cell proliferative disorders [3].

Why Generic Substitution Fails for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 897621-36-2)


Within the ureidothiazole acetamide chemical space, seemingly minor structural modifications—such as the positional isomerism of the chloro substituent (3-Cl vs. 4-Cl) or the identity of the N-aryl acetamide terminus—can produce substantial shifts in target binding, kinase selectivity, and pharmacokinetic behavior. Published structure-activity relationship (SAR) studies on 2-ureidothiazole-based dual VEGFR/PI3K inhibitors demonstrate that the substitution pattern on the phenylureido group directly modulates inhibitory potency, with IC50 variations exceeding 10-fold between closely related analogs [1]. The 2,4-dimethoxyphenyl group introduces a defined hydrogen-bond donor/acceptor architecture (3 HBD, 6 HBA) that is absent in simpler N-phenyl or N-alkyl acetamide congeners [2]. Consequently, direct interchange with the para-chloro positional isomer (CAS 897620-86-9) or with des-chloro, N-alkyl, or alternative N-aryl analogs without experimental re-validation carries a high risk of divergent biological outcomes.

Quantitative Differential Evidence for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 897621-36-2) Relative to Closest Analogs


Positional Isomer Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl Ureido Substitution

The target compound bears a 3-chlorophenyl ureido substituent, distinguishing it from the 4-chlorophenyl positional isomer (CAS 897620-86-9). In the 2-ureidothiazole scaffold, the position of halogen substitution on the phenylureido ring is a critical potency determinant. Li et al. (2016) demonstrated that in a series of 2-(3-phenyl)ureidothiazol-4-formamide dual VEGFR/PI3K inhibitors, varying the phenyl substitution pattern altered IC50 values against VEGFR-2 by >10-fold (range: 0.045 µM to >1 µM) and against PI3Kα by >5-fold (range: 0.12 µM to >1 µM) [1]. Although direct head-to-head IC50 data for the 3-Cl vs. 4-Cl ureidothiazole acetamide pair is not publicly available, the class-level SAR indicates that the two positional isomers are unlikely to be functionally interchangeable.

Positional isomerism Structure-activity relationship Kinase inhibition

Divergent Predicted Target Profiles: Glycogen Phosphorylase vs. Angiotensin II Receptor

Computational target prediction via the ZINC15 database assigns the target compound (ZINC000028818268) to glycogen phosphorylase isoforms—muscle form (PYGM, similarity score 49) and liver form (PYGL, similarity score 88)—suggesting potential relevance to carbohydrate metabolism modulation [1]. In contrast, 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, a structurally related phenylureido analog lacking the 3-chloro and 2,4-dimethoxy substitutions, is experimentally characterized as a potent angiotensin II receptor inhibitor . This divergence in predicted vs. experimentally validated targets for closely related ureidothiazole acetamides highlights that small structural changes can redirect the biological target profile from kinase/carbohydrate-metabolism enzymes to GPCR pathways.

Target prediction Glycogen phosphorylase Computational pharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. N-Alkyl and Bulky N-Aryl Analogs

The target compound exhibits computed physicochemical parameters that distinguish it from analogs with bulkier or more lipophilic N-substituents. PubChem computed properties include XLogP3 = 3.2, 3 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds [1]. By comparison, 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide (MW 428.9 g/mol, 2 HBD, 5 HBA) has a higher predicted XLogP (~4.0) , and the naphthalen-1-yl acetamide analog (MW 452.9 g/mol) has an estimated XLogP of ~4.3, both indicating greater lipophilicity and potentially reduced aqueous solubility. The 2,4-dimethoxyphenyl group of the target compound provides additional hydrogen-bond acceptor capacity relative to the mesityl analog (6 vs. 5 HBA), which may favor solubility while maintaining permeability within Lipinski-compliant space.

Drug-likeness Lipophilicity Solubility

Synthetic Handle and Building Block Versatility vs. Terminal N-Aryl Analogs

The 2,4-dimethoxyphenyl acetamide terminus in CAS 897621-36-2 contains methoxy groups that can serve as sites for further chemical modification (e.g., demethylation to phenols, electrophilic aromatic substitution), offering synthetic versatility not available in analogs terminated with unsubstituted phenyl, mesityl, or naphthalen-1-yl groups. The compound is supplied at a typical purity of 95%, consistent with research-grade building block standards . In contrast, the 4-chlorophenyl positional isomer (CAS 897620-86-9) and the phenylureido angiotensin II inhibitor analog lack the 2,4-dimethoxy substitution pattern, limiting their utility as intermediates for exploring substituent effects on the N-aryl ring.

Synthetic accessibility Building block Medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 897621-36-2)


Kinase Inhibitor Lead Optimization: Probing Positional Isomer Effects in Ureidothiazole Series

Based on class-level SAR from 2-ureidothiazole dual VEGFR/PI3K inhibitor studies [1], CAS 897621-36-2 serves as a defined 3-chlorophenyl ureido probe to evaluate the impact of meta-chloro vs. para-chloro substitution (CAS 897620-86-9) on kinase inhibition potency. This scenario is most relevant for medicinal chemistry teams optimizing the phenylureido binding motif within ATP-competitive kinase inhibitor programs.

Glycogen Phosphorylase Inhibitor Screening and Target Validation

Computational target predictions from ZINC15 associate CAS 897621-36-2 with glycogen phosphorylase muscle (PYGM) and liver (PYGL) isoforms [2]. Researchers investigating carbohydrate metabolism modulation, type 2 diabetes, or glycogen storage disorders can employ this compound as a starting point for in vitro enzyme inhibition assays against PYGM/PYGL, with the 2,4-dimethoxyphenyl group offering a physicochemical profile compatible with cell-based glucose output assays.

Structure-Activity Relationship (SAR) Comparator for N-Aryl Acetamide Substitution Exploration

The 2,4-dimethoxyphenyl acetamide terminus of CAS 897621-36-2 provides a hydrogen-bond-enriched scaffold (6 HBA) [3] that can be systematically compared against N-mesityl, N-naphthyl, or N-phenyl analogs. This scenario is suited for SAR campaigns quantifying the contribution of N-aryl electronic and steric properties to target binding, solubility, and permeability within the ureidothiazole chemical series.

Chemical Biology Probe Development for Carbohydrate Metabolism Enzyme Studies

Given the predicted engagement with glycogen phosphorylase enzymes [2] and the drug-like computed properties (XLogP3 = 3.2, MW = 446.9) [3], CAS 897621-36-2 can be advanced as a chemical biology probe to interrogate glycogen metabolism pathways in hepatocyte or myocyte models. The 2,4-dimethoxy substitution may facilitate subsequent radiolabeling or fluorescent tagging via O-demethylation chemistry.

Quote Request

Request a Quote for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.